molecular formula C8H11N3O2 B6202137 methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate CAS No. 1556503-41-3

methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate

Cat. No.: B6202137
CAS No.: 1556503-41-3
M. Wt: 181.2
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Description

Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable imidazole precursor, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups into the imidazole ring .

Scientific Research Applications

Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-1H-imidazole-5-carboxylate
  • Cyclopropyl-1H-imidazole-5-carboxylate
  • 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylic acid

Uniqueness

Methyl 4-amino-1-cyclopropyl-1H-imidazole-5-carboxylate is unique due to the presence of both the cyclopropyl and methyl ester groups. These functional groups confer specific chemical and biological properties that distinguish it from similar compounds .

Properties

CAS No.

1556503-41-3

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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